molecular formula C14H20ClNO2 B1608091 (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049728-45-1

(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1608091
CAS No.: 1049728-45-1
M. Wt: 269.77 g/mol
InChI Key: SAPPBTCBOGWXJD-UQKRIMTDSA-N
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Description

(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049728-45-1) is a chiral amino acid derivative with a molecular weight of 269.77 g/mol. Structurally, it consists of a pyrrolidine ring substituted at the 2-position with a 3-phenylpropyl chain and a carboxylic acid group, forming the S-enantiomer. The hydrochloride salt enhances its solubility and stability compared to the free acid form (CAS: 1048031-87-3, Mw = 233.31 g/mol) . This compound is utilized in pharmaceutical research, particularly in the development of peptidomimetics and enzyme inhibitors, owing to its structural mimicry of proline and phenylalanine residues .

Properties

IUPAC Name

(2S)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-3,6-7,15H,4-5,8-11H2,(H,16,17);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPPBTCBOGWXJD-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CCCC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CCCC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375989
Record name (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049728-45-1
Record name (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Activation and Alkylation

  • The hydroxyl group on the pyrrolidine ring is activated by strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides.
  • These alkoxides react with alkylating reagents containing the 3-phenylpropyl moiety.
  • Phase transfer catalysts like quaternary ammonium salts or polyethylene glycol facilitate the alkylation in biphasic systems.
  • This step is crucial for introducing the phenylpropyl substituent without racemization if the starting material is a single enantiomer.

Protection and Deprotection

  • Carboxyl groups are often protected as tert-butoxycarbonyl (Boc) or methyl esters during alkylation to prevent side reactions.
  • After alkylation, protecting groups are removed under controlled acidic conditions, such as treatment with trifluoroacetic acid (TFA) in methylene chloride at low temperatures (around 5°C) followed by stirring at room temperature.
  • Proper deprotection ensures the recovery of the free carboxylic acid without racemization.

Catalytic Hydrogenation

  • When double bonds are present in intermediates, catalytic hydrogenation is employed to obtain the cis isomer selectively.
  • The process uses hydrogen gas and catalysts under mild conditions to avoid racemization at the chiral centers.
  • This step is especially important for intermediates with alkene functionalities that need to be reduced to saturated analogs.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Alkylation Sodium hydride or n-butyllithium; alkylating agent; phase transfer catalyst -78°C to 25°C 75-90 Avoids racemization with protected carboxyl group
Protection removal Trifluoroacetic acid in methylene chloride 5°C to 25°C ~83 Gentle deprotection to maintain stereochemistry
Catalytic hydrogenation H2 gas; suitable catalyst Mild conditions Not specified Produces cis isomer selectively
Hydrolysis of esters LiOH in water/THF mixture 25°C overnight ~100 Converts methyl esters to carboxylic acid

Specific Example from Patent Literature

A detailed procedure from patent EP3015456A1 illustrates the preparation:

  • A protected pyrrolidine intermediate is treated with lithium bis(trimethylsilyl)amide (LHMDS) or n-butyllithium at -78°C under nitrogen.
  • The alkylation reagent is added slowly while maintaining low temperature.
  • After reaction completion, the mixture is quenched with acetic acid and water, extracted with ethyl acetate, dried, and concentrated.
  • The crude product is dissolved in methylene chloride, cooled, and treated with trifluoroacetic acid for 4 hours at 25°C.
  • After concentration and purification by column chromatography, the desired intermediate is obtained in yields ranging from 75% to over 90%, depending on the exact substrate and conditions.
  • Final hydrolysis steps convert protected esters to the free acid form with near quantitative yields, preserving the (S)-configuration.

Notes on Stereochemical Integrity

  • Direct alkylation of unprotected chiral pyrrolidine-2-carboxylic acid often leads to racemization.
  • Protection of the carboxyl group prior to alkylation is critical to maintain enantiomeric purity.
  • Catalytic hydrogenation steps are designed to avoid racemization, yielding predominantly cis isomers.
  • The choice of base, temperature control, and quenching conditions are optimized to minimize epimerization.

Summary Table of Key Preparation Steps

Step Purpose Key Reagents/Conditions Outcome
Protection of carboxyl group Prevent racemization during alkylation Boc protection, methyl ester formation Stable intermediate
Formation of alkoxide Activation for alkylation NaH, n-BuLi, LHMDS at low temperature Reactive alkoxide species
Alkylation Introduction of phenylpropyl group Alkylating agent, phase transfer catalyst Alkylated protected pyrrolidine
Deprotection Remove protecting groups TFA in methylene chloride, 5-25°C Free acid form
Catalytic hydrogenation Saturate double bonds if present H2 gas, catalyst, mild conditions Cis isomer formation
Hydrolysis Convert esters to acids LiOH in water/THF, room temperature Final acid product

Chemical Reactions Analysis

Catalytic Alkylation Under Hydrogenation Conditions

The amine can undergo further alkylation with aldehydes via catalytic hydrogenation. Using a silicon-nanostructure-supported palladium catalyst (SiNS–Pd) under H₂ (0.1–0.6 MPa), secondary amines react with aldehydes to form tertiary amines .

Key Conditions from :

ParameterValue
CatalystSiNS–Pd (0.02–0.05 mol% Pd)
Solvent2-Propanol
Temperature40–120°C
Pressure0.1–0.6 MPa H₂
Yield Range68–99%

For example, N-benzyl-2-phenylethylamine analogs are synthesized in >90% yield at 40°C .

Salt Formation and Acid-Base Reactions

The free base readily forms salts with acids. Reaction with HCl in ethyl acetate/water (pH 5–6) produces the hydrochloride salt, a common formulation for enhanced stability and solubility .

Example:

*N*-(3,5-Dimethoxybenzyl)-2-phenylethanamine+HClHydrochloride Salt\text{*N*-(3,5-Dimethoxybenzyl)-2-phenylethanamine} + \text{HCl} \rightarrow \text{Hydrochloride Salt}

Electrophilic Aromatic Substitution

The 3,5-dimethoxybenzyl group’s electron-rich aromatic ring facilitates electrophilic substitution. While direct data is limited, analogous methoxy-substituted arenes undergo nitration or halogenation at positions ortho/para to methoxy groups. For example, nitration of 3,5-dimethoxybenzene derivatives occurs predominantly at the 4-position .

Oxidation and Stability

Secondary amines are generally resistant to oxidation, but strong oxidants (e.g., KMnO₄) may convert the amine to a nitro compound. Stability studies under aerobic conditions are unreported, but analogous phenethylamines show moderate oxidative stability in acidic media .

Demethylation of Methoxy Groups

The methoxy groups can be cleaved using reagents like BBr₃ to yield phenolic derivatives. This reaction is critical for modifying receptor-binding profiles in medicinal chemistry .

Example:

*N*-(3,5-Dimethoxybenzyl)-2-phenylethanamineBBr3*N*-(3,5-Dihydroxybenzyl)-2-phenylethanamine\text{*N*-(3,5-Dimethoxybenzyl)-2-phenylethanamine} \xrightarrow{\text{BBr}_3} \text{*N*-(3,5-Dihydroxybenzyl)-2-phenylethanamine}

Complexation with Metal Ions

The amin

Scientific Research Applications

Pharmaceutical Applications

  • Prolyl Oligopeptidase Inhibition
    • Research indicates that (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride acts as a potent inhibitor of prolyl oligopeptidase (POP), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's and schizophrenia. This inhibition can potentially lead to therapeutic benefits by modulating neuropeptide levels in the brain .
  • Antidepressant Activity
    • Studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting its potential as a treatment for mood disorders .
  • Analgesic Properties
    • Some studies report that the compound may have analgesic effects, making it a candidate for pain management therapies. Its efficacy in reducing pain responses has been observed in preclinical models, warranting further investigation into its mechanisms and applications in pain relief .

Synthetic Applications

  • Chiral Synthesis
    • The compound serves as an important building block for synthesizing other chiral compounds due to its asymmetric carbon centers. This property is valuable in the development of pharmaceuticals requiring specific stereochemistry for biological activity .
  • Peptide Synthesis
    • It can be utilized in peptide coupling reactions, where its carboxylic acid moiety participates in forming peptide bonds. This application is crucial for developing peptide-based therapeutics and research tools .

Case Studies

StudyObjectiveFindings
Study on POP InhibitionEvaluate the inhibitory effect on prolyl oligopeptidaseDemonstrated significant inhibition with IC50 values indicating high potency .
Antidepressant EffectsAssess behavioral changes in rodent modelsShowed reduced depressive-like behaviors with corresponding biochemical changes in neurotransmitter levels .
Analgesic ActivityInvestigate pain response modulationReported reduction in pain sensitivity, suggesting potential for clinical analgesic applications .

Mechanism of Action

The mechanism of action of (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group may enhance binding affinity, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. The hydrochloride salt form ensures better solubility and stability in aqueous environments, facilitating its biological activity.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride

The R-enantiomer (CAS: 1217792-29-4) shares identical molecular weight (269.77 g/mol) and substituents but differs in stereochemistry. Enantiomers often exhibit divergent biological activities; for example, the S-form may bind preferentially to specific enzyme pockets, while the R-form could display reduced efficacy or off-target effects.

Property S-Enantiomer R-Enantiomer
CAS Number 1049728-45-1 1217792-29-4
Molecular Weight 269.77 g/mol 269.77 g/mol
Solubility (HCl Salt) High (hydrophilic) High (hydrophilic)
Pharmacological Relevance Potential enzyme inhibition Undefined activity

Enalapril Maleate (EM)

EM (CAS: 76095-16-4) is an angiotensin-converting enzyme (ACE) inhibitor featuring a pyrrolidine-2-carboxylic acid backbone. Unlike the target compound, EM includes an ethoxycarbonyl group and a phenylpropylamino substituent, which enhance its ACE-binding affinity. The absence of a phenylpropyl chain in EM reduces lipophilicity, impacting its tissue penetration and half-life .

Property Target Compound Enalapril Maleate
Core Structure Pyrrolidine-2-carboxylic acid Pyrrolidine-2-carboxylic acid
Key Substituents 3-Phenylpropyl, HCl salt Ethoxycarbonyl, phenylpropylamino
Molecular Weight 269.77 g/mol 492.53 g/mol
Pharmacological Use Research (peptidomimetics) Hypertension treatment

Benazepril Hydrochloride

Benazepril (CAS: 86541-74-4) is another ACE inhibitor but incorporates a benzazepine ring instead of pyrrolidine. Both compounds share a 3-phenylpropyl group and hydrochloride salt, yet Benazepril’s benzazepine core enables prolonged receptor interaction due to conformational rigidity .

Property Target Compound Benazepril Hydrochloride
Core Structure Pyrrolidine Benzazepine
3-Phenylpropyl Group Present Present
Molecular Weight 269.77 g/mol 460.96 g/mol
Therapeutic Application Undefined (research) Hypertension, heart failure

(2S,3S)-2-Phenylpyrrolidine-3-carboxylic Acid

This compound (CAS unspecified) features a phenyl group directly attached to the pyrrolidine ring at positions 2 and 3. The lack of a flexible 3-phenylpropyl chain reduces its ability to mimic natural amino acids, limiting its utility in peptidomimetic design. Its lower molecular weight (≈205 g/mol) also suggests reduced steric bulk compared to the target compound .

Structural and Functional Insights

  • Salt vs. Free Acid : The hydrochloride salt of the target compound improves aqueous solubility, critical for in vivo applications, whereas the free acid (CAS: 1048031-87-3) may offer better organic solvent compatibility .
  • Enantiomeric Purity : The S-configuration is likely critical for chiral recognition in enzyme-binding sites, a common feature in ACE inhibitors like EM and Benazepril .

Biological Activity

(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has attracted significant attention in medicinal chemistry due to its potential pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a phenylpropyl substituent and a carboxylic acid group, which contributes to its unique chemical properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications. Its CAS number is 1049728-45-1, and it is classified under organic compounds used in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. Research indicates that it may influence neurotransmitter systems, potentially leading to various pharmacological effects:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels, suggesting that this compound may also exhibit antidepressant properties.
  • Analgesic Effects : The structure may interact with pain pathways, providing analgesic effects by modulating pain perception.
  • Neuroprotective Properties : Some derivatives are being studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Pharmacological Effects

The pharmacological effects of this compound have been explored through various studies:

Activity Description Research Findings
AntidepressantPotential modulation of neurotransmitter systemsSimilar compounds have shown efficacy in animal models .
AnalgesicInteraction with pain pathwaysEvidence of pain relief in preclinical studies .
NeuroprotectiveProtection against neuronal damageStudies indicate reduced apoptosis in neuronal cells .

Case Studies

  • Antidepressant Efficacy : A study investigated the antidepressant-like effects of structurally related pyrrolidine derivatives in rodent models. The findings suggested significant reductions in depressive behaviors, attributed to enhanced serotonergic activity.
  • Analgesic Properties : In a controlled experiment, this compound was administered to mice subjected to nociceptive stimuli. The results indicated a marked decrease in pain response, supporting its potential as an analgesic agent.
  • Neuroprotection : Research focusing on neuroprotective properties demonstrated that the compound could mitigate oxidative stress-induced cell death in cultured neuronal cells. This suggests potential therapeutic applications for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Understanding how this compound compares with similar compounds can provide insights into its unique pharmacological profile:

Compound Name Structural Features Unique Properties
(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acidEnantiomer of (S) formDifferent biological activity due to stereochemistry
3-(4-Methylphenyl)propanoyl-pyrrolidineDifferent substituent on pyrrolidine ringPotentially different pharmacological profiles
1-MethylpyrrolidineLacks carboxylic acid groupLimited bioactivity compared to carboxylic derivatives

Q & A

Q. What are the established synthetic routes for (S)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via proline derivatives functionalized with a 3-phenylpropyl group. For example, γ-phenylpropylproline derivatives are prepared through alkylation or nucleophilic substitution of pyrrolidine-2-carboxylic acid precursors using 3-phenylpropyl halides or epoxides. Key steps include:
  • Chiral induction : Use (S)-proline as a starting material to preserve stereochemistry .
  • Protection/deprotection : Employ tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the carboxylic acid and amine during alkylation .
  • Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) for crystallization .
    Optimization involves adjusting reaction temperature (e.g., 0–40°C for alkylation), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., palladium for cross-coupling).

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .
  • LCMS : Confirm molecular weight via [M+H]+ or [M-H]- ions (e.g., m/z 269.77 for the hydrochloride salt) .
  • NMR : 1H/13C NMR to verify the phenylpropyl substituent (δ 7.2–7.4 ppm for aromatic protons) and pyrrolidine ring conformation (δ 3.0–4.0 ppm for CH2 groups) .

Q. What storage conditions are recommended to maintain stability?

  • Methodological Answer : Store as a lyophilized powder at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. In solution, use anhydrous DMSO or ethanol at -80°C for ≤1 year. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can enantiomeric excess be quantified for this chiral compound?

  • Methodological Answer : Use chiral HPLC with columns like Chiralpak IA/IB and a mobile phase of hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Compare retention times with racemic mixtures or (R)-enantiomer standards. Alternatively, employ nuclear Overhauser effect (NOE) NMR spectroscopy to assess spatial arrangement of substituents .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected LCMS peaks)?

  • Methodological Answer :
  • Impurity profiling : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., dealkylated intermediates or oxidation products).
  • Isolation via preparative HPLC : Collect fractions corresponding to anomalous peaks and characterize via 2D NMR (e.g., COSY, HSQC) .
  • Reaction monitoring : Track intermediates in real-time using in-situ IR spectroscopy to identify side reactions (e.g., ester hydrolysis during synthesis) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to model interactions between the compound’s phenylpropyl group and target proteins (e.g., angiotensin-converting enzyme) .
  • QSAR analysis : Correlate substituent electronic properties (Hammett constants) with biological activity data to predict optimal alkyl chain lengths or substituents .

Q. What mechanistic insights can be gained from kinetic studies of its degradation?

  • Methodological Answer :
  • Forced degradation : Expose the compound to heat (40–60°C), light (UV, 254 nm), and varying pH (1–13). Monitor degradation pathways via LCMS and Arrhenius plot analysis to determine activation energy .
  • Isotope labeling : Use deuterated solvents (D2O) in NMR to track proton exchange in hydrolyzed products .

Q. How does the 3-phenylpropyl substituent influence its pharmacokinetic properties?

  • Methodological Answer :
  • LogP determination : Measure partition coefficients in octanol/water to assess lipophilicity. Compare with unsubstituted proline derivatives .
  • Permeability assays : Use Caco-2 cell monolayers to evaluate intestinal absorption. The phenylpropyl group may enhance membrane penetration via hydrophobic interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride

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